1-Chloro-3-ethynyl-2-isobutoxybenzene
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Overview
Description
1-Chloro-3-ethynyl-2-isobutoxybenzene is an organic compound that belongs to the class of chlorinated benzene derivatives It features a benzene ring substituted with a chlorine atom, an ethynyl group, and an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethynyl-2-isobutoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a chlorinated benzene derivative, such as 1-chloro-2-ethynylbenzene.
Substitution Reaction: The ethynyl group is introduced through a substitution reaction, often using acetylene or a similar reagent under specific conditions.
Isobutoxy Group Introduction: The isobutoxy group is then introduced through an etherification reaction, where an alcohol (isobutanol) reacts with the benzene derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Post-reaction purification steps, such as distillation or chromatography, to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-2-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new benzene derivatives with different functional groups.
Scientific Research Applications
1-Chloro-3-ethynyl-2-isobutoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-2-isobutoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethynylbenzene: A simpler analog with only a chlorine and ethynyl group.
1-Chloro-3-ethynylbenzene: Similar structure but lacks the isobutoxy group.
1-Chloro-2-isobutoxybenzene: Contains the isobutoxy group but lacks the ethynyl group.
Uniqueness
1-Chloro-3-ethynyl-2-isobutoxybenzene is unique due to the presence of both the ethynyl and isobutoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-chloro-3-ethynyl-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-4-10-6-5-7-11(13)12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSWQLAZMNXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Cl)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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